molecular formula C10H11ClO B13919378 3-Chloro-2-(cyclopropylmethyl)phenol CAS No. 1227418-29-2

3-Chloro-2-(cyclopropylmethyl)phenol

Cat. No.: B13919378
CAS No.: 1227418-29-2
M. Wt: 182.64 g/mol
InChI Key: GXBVLVRDBGHGEV-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopropylmethyl)phenol is a substituted phenol derivative featuring a chlorine atom at the 3-position and a cyclopropylmethyl group at the 2-position of the aromatic ring. This compound is of interest due to its unique structural framework, which combines the electron-withdrawing chlorine substituent with the sterically demanding cyclopropane moiety.

Properties

CAS No.

1227418-29-2

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-chloro-2-(cyclopropylmethyl)phenol

InChI

InChI=1S/C10H11ClO/c11-9-2-1-3-10(12)8(9)6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

GXBVLVRDBGHGEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC=C2Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chlorophenol, with cyclopropylmethyl chloride under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(cyclopropylmethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropylmethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-Chloro-2-(cyclopropylmethyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential antimicrobial or antifungal properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-2-(cyclopropylmethyl)phenol exerts its effects involves interactions with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclopropylmethyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloro-2-(cyclopropylmethyl)phenol with structurally related chlorophenol derivatives, focusing on molecular features, synthesis, and properties.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes
3-Chloro-2-(cyclopropylmethyl)phenol C₁₀H₁₁ClO 182.65 (estimated) Cl (3-position), cyclopropylmethyl (2) Cyclopropane introduces steric hindrance; potential for unique hydrogen bonding.
3-Chloro-2-hydroxymethyl-phenol C₇H₇ClO₂ 158.58 Cl (3-position), hydroxymethyl (2) Hydroxymethyl group enhances polarity; higher solubility in polar solvents.
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol C₁₃H₉Cl₂NO 274.12 Cl (3-position), Schiff base (2) Planar Schiff base structure; forms 2D hydrogen-bonded networks in crystals.
4-Chloro-2-methylphenol C₇H₇ClO 142.58 Cl (4-position), methyl (2) Simpler structure; widely studied for environmental persistence and toxicity.

Physicochemical Properties

  • Solubility: Chlorophenols generally exhibit low water solubility due to hydrophobic substituents. The cyclopropylmethyl group in 3-Chloro-2-(cyclopropylmethyl)phenol may further reduce solubility compared to hydroxymethyl or methyl analogs .
  • Hydrogen Bonding : The Schiff base derivative forms intramolecular O–H···N and intermolecular C–H···Cl/O bonds, stabilizing its crystal lattice . In contrast, the cyclopropylmethyl group may promote weaker C–H···π interactions.

Commercial and Regulatory Status

  • 3-Chloro-2-(cyclopropylmethyl)phenol: Limited commercial availability; Apollo Scientific lists analogs like 3-Chloro-2-[(cyclopropylamino)methyl]phenol at high purity (95%) for research .
  • 4-Chloro-2-methylphenol: Widely regulated; EPA STORET codes (e.g., 30038, 34586) track its presence in soil and water .

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